3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone
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Description
3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Bosentan Monohydrate
Bosentan monohydrate is a compound that features a complex structure with pyrimidine rings. It has been studied for its crystal packing stabilized by hydrogen bonds, indicating potential applications in material science and pharmaceutical formulation (Kaur et al., 2012).
Antitumor Activity of Pyrimidine Derivatives
Research on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent anticancer activity against several human cancer cell lines, showcasing the importance of pyrimidine derivatives in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonylaminosulfonyl] benzoic acid methyl ester has been explored, providing insights into the molecular configurations and interactions of pyrimidine derivatives, which could be beneficial for designing new compounds with specific properties (Ming & South, 2004).
Eco-Friendly Synthesis and Biological Activity
Studies on pyridopyrimidinones derivatives have not only contributed to the development of corrosion inhibitors but also highlighted the significance of pyrimidine derivatives in materials science, especially for protecting metals against corrosion in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).
properties
IUPAC Name |
2-(3-methoxyphenyl)sulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-13-7-4-8-14(13)17-15(16-10)21(18,19)12-6-3-5-11(9-12)20-2/h3,5-6,9H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQQIMIRZITXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819530 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone |
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